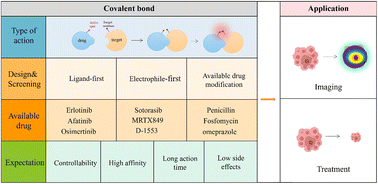Covalent drugs based on small molecules and peptides for disease theranostics
Biomaterials Science Pub Date: 2023-11-08 DOI: 10.1039/D3BM01138K
Abstract
Biomacromolecules, such as proteins, nucleic acids and polysaccharides, are widely distributed in the human body, and some of them have been recognized as the targets of drugs for disease theranostics. Drugs typically act on targets in two ways: non-covalent bond and covalent bond. Non-covalent bond-based drugs have some disadvantages, such as structural instability and environmental sensitivity. Covalent interactions between drugs and targets have a longer action time, higher affinity and controllability than non-covalent interactions of conventional drugs. With the development of artificial intelligence, covalent drugs have received more attention and have been developed rapidly in pharmaceutical research in recent years. From the perspective of covalent drugs, this review summarizes the design methods and the effects of covalent drugs. Finally, we discuss the application of covalent peptide drugs and expect to provide a new reference for cancer treatment.


Recommended Literature
- [1] Experimental design and optimisation (5): an introduction to optimisation
- [2] Simple dissymmetrical and asymmetrical Tröger's bases: photophysical and structural characterization†
- [3] Single functionalized graphene oxide reconstitutes kinesin mediated intracellular cargo transport and delivers multiple cytoskeleton proteins and therapeutic molecules into the cell†
- [4] Syntheses, structures and properties of seven H2BTA coordinating 3-D metallic complexes containing 0-, 1-, 2-, and 3-D frameworks (H2BTA = bis(tetrazolyl)amine)†
- [5] Estimating and using sampling precision in surveys of trace constituents of soils
- [6] Graphene/ZIF-8 composites with tunable hierarchical porosity and electrical conductivity†
- [7] Syntheses, structures, photoluminescence and magnetic properties of four new metal–organic frameworks based on imidazoleligands and aromatic polycarboxylate acids†
- [8] Synthesis and thermal responsiveness of self-assembled gold nanoclusters†
- [9] Proton-conducting electrolyte film of double-decker-shaped polyhedral silsesquioxane containing covalently bonded phosphonic acid groups†
- [10] Syntheses and Antibacterial Activities of Tizoxanide, an N-(Nitrothiazolyl)salicylamide, and its O-Aryl Glucuronide

Journal Name:Biomaterials Science
Research Products
-
CAS no.: 1733-55-7
-
CAS no.: 101713-87-5









